6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) is a complex organic compound with a unique structure that includes an oxa-triazacyclopenta ring system
Vorbereitungsmethoden
The synthesis of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves multiple steps, typically starting with the preparation of precursor molecules that can be cyclized to form the desired ring system. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the final product .
Analyse Chemischer Reaktionen
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) can be compared with other similar compounds, such as:
5-Oxa-1,2,4-triazacyclopentane: A simpler compound with a similar ring structure but fewer functional groups.
1,2,4-Triazole: A well-known compound with a triazole ring, often used in pharmaceuticals and agrochemicals.
Cyclopentadiene: A compound with a similar five-membered ring structure but different functional groups.
The uniqueness of this compound(9CI) lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
254757-21-6 |
---|---|
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
2-oxa-1,5,7-triazatricyclo[5.2.1.04,10]deca-4(10),5,8-triene |
InChI |
InChI=1S/C6H5N3O/c1-2-9-6-5(3-10-9)7-4-8(1)6/h1-2,4H,3H2 |
InChI-Schlüssel |
LPTUGHBCFJXQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3N(C=CN3O1)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.